molecular formula C12H17N3O2 B11788865 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinicacid

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinicacid

Cat. No.: B11788865
M. Wt: 235.28 g/mol
InChI Key: IROPMKWFCBADFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid is a nicotinic acid derivative featuring a methyl group at the 2-position of the pyridine ring and a 4-methylpiperazine substituent at the 6-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of nicotinic acetylcholine receptors (nAChRs) and piperazine-containing molecules in neuropharmacology.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-9-10(12(16)17)3-4-11(13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3,(H,16,17)

InChI Key

IROPMKWFCBADFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid typically involves the reaction of 2-methyl-6-chloronicotinic acid with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by cooling and acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs

Compound A : 6-(4-Methylpiperazin-1-yl)nicotinic Acid (CAS 132521-70-1)
  • Structural Difference : Lacks the 2-methyl group present in the target compound.
  • Similarity Score : 0.76 (based on CAS database comparisons) .
Compound B : 2-Methyl-6-(trifluoromethyl)nicotinic Acid (CAS 261635-93-2)
  • Structural Difference : Replaces the 4-methylpiperazine group with a trifluoromethyl (CF₃) substituent.
  • Physical Properties : Melting point = 137–142°C; molecular weight = 205.13 g/mol .
  • Implications : The electron-withdrawing CF₃ group may enhance acidity (lower pKa) compared to the target compound, influencing solubility and bioavailability.
Compound C : 1-(4-Methylpiperazin-1-yl) Ethanone
  • Structural Difference : A ketone derivative lacking the nicotinic acid backbone.
  • Pharmacological Activity : Selective α4β2 nAChR partial agonist with minimal muscarinic activity, making it a candidate for nicotine addiction therapy .
  • Implications : The 4-methylpiperazine moiety is critical for nAChR selectivity, suggesting its retention in the target compound may confer similar receptor interactions.

Functional Analogs

Isoarecolone
  • Structural Features : A reduced arecoline analog with a piperidine ring.
  • Pharmacological Activity : Selective α4* nAChR partial agonist with negligible muscarinic effects, highlighting the importance of substituent positioning for receptor specificity .
  • Comparison : Unlike isoarecolone, the target compound’s pyridine core and 4-methylpiperazine group may enhance metabolic stability or blood-brain barrier penetration.

Data Table: Key Properties of Compared Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid Not Provided C₁₂H₁₆N₃O₂ ~249.28 (calculated) 2-CH₃, 6-(4-Me-piperazine) Hypothesized nAChR modulation
6-(4-Methylpiperazin-1-yl)nicotinic acid 132521-70-1 C₁₁H₁₄N₃O₂ 235.25 6-(4-Me-piperazine) Not reported
2-Methyl-6-(trifluoromethyl)nicotinic acid 261635-93-2 C₈H₆F₃NO₂ 205.13 2-CH₃, 6-CF₃ Unknown (structural analog)
1-(4-Methylpiperazin-1-yl) Ethanone Not Provided C₇H₁₄N₂O 142.20 4-Me-piperazine, ketone α4β2 nAChR partial agonist
Isoarecolone Not Provided C₇H₁₁NO₂ 141.17 Piperidine, ester α4* nAChR partial agonist

Research Findings and Implications

Role of the 4-Methylpiperazine Group: Compounds with this group, such as 1-(4-methylpiperazin-1-yl) ethanone, exhibit selective α4β2 nAChR activity, critical for addiction-related pathways .

Impact of Substituent Positioning: The 2-methyl group in the target compound may enhance steric effects, reducing off-target interactions (e.g., with muscarinic receptors) compared to non-methylated analogs like Compound A .

Electronic Effects :

  • The trifluoromethyl group in Compound B introduces strong electron-withdrawing effects, which could alter solubility and binding affinity relative to the target compound’s electron-rich piperazine substituent .

Therapeutic Potential: Isoarecolone’s success as a selective nAChR agonist underscores the value of structural optimization for receptor specificity, a principle applicable to the design of derivatives of the target compound .

Biological Activity

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention due to its potential biological activities and pharmacological applications. This article provides an in-depth analysis of its biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula C11H15N3O2C_{11}H_{15}N_{3}O_{2}. Its structure features a pyridine ring and a piperazine moiety, which are critical for its biological interactions. The presence of the 4-methylpiperazine enhances its affinity for biological targets, particularly nicotinic acetylcholine receptors (nAChRs) .

The mechanism of action of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid primarily involves its binding to nAChRs. This interaction may modulate receptor activity, leading to various biological effects. Studies suggest that the compound can influence neurotransmitter release and neuronal excitability, which is significant in neuropharmacology .

Biological Activities

1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development .

2. Anticancer Potential:
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

3. Neuropharmacological Effects:
Given its interaction with nAChRs, 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid has been studied for potential effects on cognitive function and neurodegenerative diseases. It may enhance memory and learning processes in animal models .

Synthesis and Derivatives

The synthesis typically involves the reaction of 4-methylpiperazine with nicotinic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing chromatographic techniques .

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
6-(4-Methylpiperazin-1-yl)nicotinic acidSimilar piperazine substitutionMay exhibit different reactivity
4-Methylpiperazine derivativesVariations in piperazine substituentsDifferent pharmacological profiles
6-(3-Hydroxymethyl)piperidin-1-yl)nicotinic acidDifferent piperidine substitutionUnique binding affinities

This table illustrates how structural modifications can lead to variations in biological activity and pharmacological potential.

Case Studies

Several case studies have highlighted the effectiveness of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid:

Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, the compound demonstrated significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) below 1 µg/mL . This finding positions it as a promising candidate for tuberculosis treatment.

Case Study 2: Neuropharmacological Impact
Another study investigated the cognitive-enhancing effects of the compound in rodent models. Results indicated improved performance in memory tasks, suggesting potential applications in treating cognitive disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.